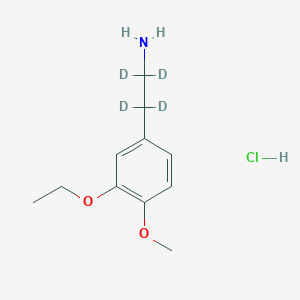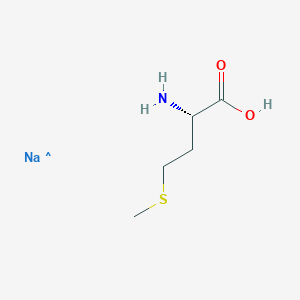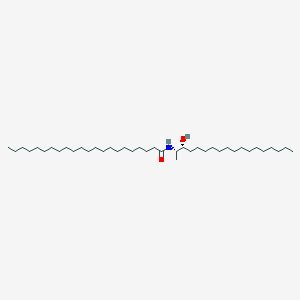![molecular formula C12H22O11 B12299686 (2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)
(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative. It is a stereoisomer of a sugar molecule, specifically a derivative of glucose. This compound is characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, selective oxidation, and glycosylation reactions. A common synthetic route includes:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to protect the hydroxyl groups.
Selective Oxidation: Oxidizing specific hydroxyl groups to form aldehydes or ketones.
Glycosylation: Coupling the protected sugar with another sugar molecule using glycosyl donors and acceptors under acidic or basic conditions.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the desired stereoisomer. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale chemical synthesis may employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of the compound can yield sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.
Major Products
Oxidation: Formation of gluconic acid or glucaric acid.
Reduction: Formation of sorbitol or mannitol.
Substitution: Formation of halogenated sugars or amino sugars.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for the synthesis of oligosaccharides and polysaccharides.
Chiral Catalysts: Employed in the synthesis of chiral catalysts for asymmetric synthesis.
Biology
Cell Signaling: Plays a role in cell signaling pathways due to its structural similarity to natural sugars.
Metabolic Studies: Used in metabolic studies to understand carbohydrate metabolism.
Medicine
Drug Development: Investigated for its potential in developing antiviral and anticancer drugs.
Diagnostics: Used in diagnostic assays for detecting specific enzymes or metabolic disorders.
Industry
Food Industry: Utilized as a sweetener or stabilizer in food products.
Biotechnology: Employed in the production of biofuels and bioplastics.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The molecular targets include glycosidases, glycosyltransferases, and carbohydrate-binding proteins. The pathways involved are typically those related to energy production, cell signaling, and biosynthesis of complex carbohydrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: A simple sugar with a similar structure but lacking the additional hydroxyl groups and stereoisomeric complexity.
Mannose: Another stereoisomer of glucose with different spatial arrangement of hydroxyl groups.
Galactose: Similar to glucose but with a different configuration at the fourth carbon atom.
Uniqueness
The uniqueness of (2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific stereochemistry and the presence of multiple hydroxyl groups. This makes it a valuable compound for studying stereochemical effects in biological systems and for synthesizing complex carbohydrates with specific properties.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
CZMRCDWAGMRECN-QZUDCSBFSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
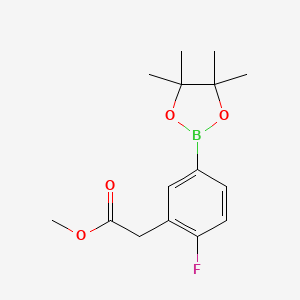
![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
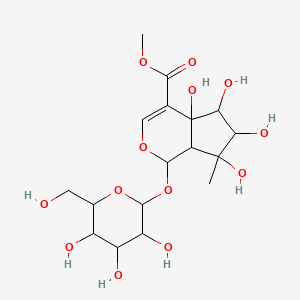
![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
![[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
